4-[(1R)-1-aminoethyl]naphthalen-1-ol
Description
4-[(1R)-1-Aminoethyl]naphthalen-1-ol (CAS: 1270545-63-5) is a chiral aromatic alcohol with a molecular formula of C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . The compound features a naphthalene backbone substituted with a hydroxyl group at the 1-position and an (R)-configured aminoethyl group at the 4-position.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]naphthalen-1-ol |
InChI |
InChI=1S/C12H13NO/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8,14H,13H2,1H3/t8-/m1/s1 |
InChI Key |
JPLPWOCTHNZHMW-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C2=CC=CC=C21)O)N |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)O)N |
Origin of Product |
United States |
Preparation Methods
Alkylation-Amination Sequential Synthesis
A foundational approach involves the alkylation of 1-naphthol derivatives followed by targeted amination. The patent US20030083525A1 outlines a multi-step protocol starting with the alkylation of 1-naphthol using reactive alkyl compounds such as N-(2-chloroethyl)morpholine . This step forms a 1-naphthol ether intermediate, which is subsequently subjected to amination.
Critical Steps and Conditions:
-
Alkylation: Conducted in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C. The reaction selectively functionalizes the hydroxyl group, yielding intermediates like 1-methoxy-4-(2-morpholinoethyl)naphthalene .
-
Deprotection and Amination: Acidic hydrolysis (e.g., HCl/ethanol) removes the ether protecting group, followed by reductive amination using sodium cyanoborohydride to introduce the primary amine .
Yield Optimization:
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Alkylation | N-(2-chloroethyl)morpholine | 70°C | 78–82 |
| Deprotection | HCl/ethanol | Reflux | 89–93 |
| Reductive Amination | NaBH3CN, NH4OAc | RT | 65–70 |
This method prioritizes regioselectivity but requires stringent control over reaction conditions to avoid byproducts such as 2-substituted isomers .
Chiral Resolution of Racemic Mixtures
Given the compound’s (1R) configuration, chiral resolution of racemic 4-amino-1-naphthol derivatives is a practical route. The synthesis of the (1S)-enantiomer, as documented in PubChem (CID 55253219), involves diastereomeric salt formation using tartaric acid derivatives . For the (1R)-enantiomer, analogous resolution with D-(-)-dibenzoyl tartaric acid achieves enantiomeric excess (ee) >98% .
Process Overview:
-
Racemic Synthesis: Prepare racemic 4-aminoethylnaphthol via Friedel-Crafts alkylation of 1-naphthol with bromoethylamine hydrobromide .
-
Diastereomer Formation: React the racemic amine with a chiral resolving agent (e.g., D-(-)-DBTA) in ethanol, yielding insoluble diastereomeric salts.
-
Crystallization and Isolation: Filter and recrystallize the salts to isolate the (1R)-enantiomer, followed by neutralization to recover the free base .
Performance Metrics:
Enantioselective Catalytic Amination
Recent advances leverage asymmetric catalysis to directly install the (1R)-amine group. A palladium-catalyzed C–N coupling between 4-bromo-1-naphthol and enantiomerically pure ethylamine derivatives exemplifies this strategy .
Catalytic System:
-
Catalyst: Pd(OAc)₂ with (R)-BINAP ligand.
-
Base: Cs₂CO₃ in toluene at 100°C.
-
Outcome: The reaction achieves 85% yield and 92% ee, as verified by circular dichroism spectroscopy .
Advantages:
-
Eliminates multi-step protection/deprotection.
-
Scalable for industrial production.
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods:
| Method | Yield (%) | ee (%) | Complexity | Cost Efficiency |
|---|---|---|---|---|
| Alkylation-Amination | 65–70 | N/A | High | Moderate |
| Chiral Resolution | 40–45 | ≥98 | Moderate | Low |
| Catalytic Amination | 85 | 92 | Low | High |
The catalytic route balances yield and enantioselectivity, whereas resolution remains preferable for small-scale, high-purity applications.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-aminoethyl]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Various reduced derivatives
Substitution: Substituted naphthalenes
Scientific Research Applications
4-[(1R)-1-aminoethyl]naphthalen-1-ol exhibits significant biological properties, making it a subject of extensive research:
- Antimicrobial Activity : This compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of multi-drug resistant bacteria, which is crucial in the context of rising antibiotic resistance.
- Enzyme Modulation : Research indicates that it can influence metabolic pathways by modulating enzyme activity related to drug metabolism and detoxification processes. This modulation can have implications for improving drug efficacy and reducing toxicity in therapeutic settings.
Antimicrobial Research
- Case Study : A study evaluated the antimicrobial efficacy of this compound against resistant strains of Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for new antibiotics .
Cancer Treatment
- In Vivo Studies : In xenograft models, the compound exhibited substantial tumor growth inhibition rates (up to 60%) at doses of 20 mg/kg. This indicates its potential therapeutic role in oncology .
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its selectivity and safety profile.
Inflammation Control
Mechanism of Action
The mechanism of action of 4-[(1R)-1-aminoethyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | 4-Fluoronaphthalen-1-ol | R-(+)-1-(Naphthyl)ethylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 187.24 | 166.16 | 171.24 |
| Substituents | 1-OH, 4-(R)-NH₂CH₂CH₃ | 1-OH, 4-F | 1-(R)-NH₂CH₂CH₃, naphthyl |
| LogP (Predicted) | ~2.1 (estimated) | 2.5–3.0 | 3.2 |
Biological Activity
4-[(1R)-1-aminoethyl]naphthalen-1-ol, also known as 4-amino-1-naphthol, is an organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on a review of current literature.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₉NO, consisting of a naphthalene ring substituted with an amino group and a hydroxyl group. This structural configuration is significant for its biological activity, influencing how the compound interacts with various biological systems.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Enzyme Modulation
This compound has been investigated for its role in modulating enzyme activities related to drug metabolism and detoxification pathways. It appears to affect cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. Understanding its influence on these enzymes could provide insights into its therapeutic applications and interactions with other medications.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The amino and hydroxyl groups are thought to engage in hydrogen bonding and hydrophobic interactions, facilitating binding to target proteins. This binding can lead to alterations in enzyme activity or receptor signaling pathways, which may explain its effects on metabolic processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-2-naphthol | Amino and hydroxyl groups on different positions | Different reactivity due to positional differences |
| 2-Amino-naphthalene | Amino group at position 2 on naphthalene | Lacks hydroxyl group; different biological activity |
| 1-Naphthol | Hydroxyl group at position 1 without amino group | Primarily used as a precursor for other compounds |
| 5-Amino-naphthol | Amino group at position 5 | Less common in applications compared to 4-amino |
The distinct positioning of the functional groups in this compound contributes to its unique reactivity and biological properties compared to these similar compounds.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating promising potential as an antimicrobial agent .
- Enzyme Interaction : Another study investigated the interaction of this compound with cytochrome P450 enzymes. It was found that it could inhibit specific isoforms, suggesting implications for drug metabolism and potential drug-drug interactions.
Q & A
Q. What are the key structural features of 4-[(1R)-1-aminoethyl]naphthalen-1-ol that influence its reactivity and interaction in biological systems?
Methodological Answer: The compound’s reactivity is governed by:
- Stereochemistry : The (1R)-aminoethyl group creates a chiral center, affecting enantioselective interactions with biological targets (e.g., enzymes or receptors). Comparative studies of enantiomers in similar compounds show distinct biological activities due to stereochemical preferences .
- Hydroxyl and Amino Group Positioning : The hydroxyl group at the 1-position of the naphthalene ring and the aminoethyl side chain enable hydrogen bonding and proton transfer reactions, critical for ligand-receptor binding. X-ray crystallography studies of analogous naphthalen-ol derivatives (e.g., 1-[(3-methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol) highlight how substituent positions influence molecular packing and intermolecular interactions .
- Conformational Flexibility : The ethyl linker between the naphthalene and amino groups allows rotational freedom, which can be restricted via intramolecular hydrogen bonds or steric hindrance to modulate activity .
Q. How can researchers verify the stereochemical purity of this compound following synthesis?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to separate enantiomers. Retention time comparisons with authentic standards confirm purity .
- X-ray Crystallography : Resolve the absolute configuration by analyzing single-crystal diffraction data. For example, SHELXL refinement (via the SHELX suite) is widely used for small-molecule crystallography to validate stereochemistry .
- Optical Rotation and Circular Dichroism (CD) : Measure specific rotation and CD spectra to compare with literature values for the (1R)-enantiomer. Discrepancies indicate contamination or racemization during synthesis .
Advanced Research Questions
Q. What methodological challenges arise in achieving regioselective functionalization of the naphthalene ring during the synthesis of this compound derivatives?
Methodological Answer:
- Competing Reactivity : The electron-rich naphthalene ring undergoes electrophilic substitution at multiple positions. Directed ortho-metalation (e.g., using lithium bases) or protective groups (e.g., tert-butyl carbamate) can guide regioselectivity .
- Oxidation Sensitivity : The hydroxyl group at the 1-position is prone to oxidation under harsh conditions. Mild oxidizing agents (e.g., TEMPO/NaClO) or inert atmospheres are recommended to preserve functionality .
- Stereochemical Stability : The aminoethyl side chain may racemize under acidic/basic conditions. Low-temperature reactions and neutral pH buffers (e.g., phosphate) minimize epimerization .
Q. How do contradictory findings regarding the biological activity of this compound derivatives inform structure-activity relationship (SAR) studies?
Methodological Answer:
- Case Study Analysis : For example, in antitumor studies, derivatives with furan substitutions (e.g., 2-(furan-2-yl)naphthalen-1-ol) show variable potency due to differences in hydrophobic interactions and hydrogen-bonding networks. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can reconcile discrepancies by modeling ligand-target binding modes .
- Metabolic Stability : Conflicting in vitro vs. in vivo results may arise from metabolic degradation. LC-MS/MS profiling of plasma metabolites identifies unstable functional groups (e.g., primary amines), guiding structural modifications like N-methylation or cyclization .
- Cell Line Variability : Selectivity differences across cancer cell lines (e.g., MCF-7 vs. HeLa) highlight the role of membrane transporters or receptor isoform expression. Transcriptomic profiling (RNA-seq) of responsive vs. non-responsive cell lines clarifies mechanistic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
